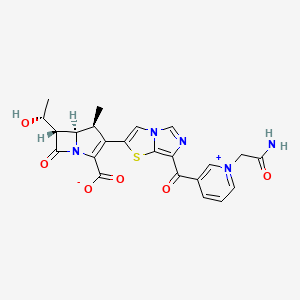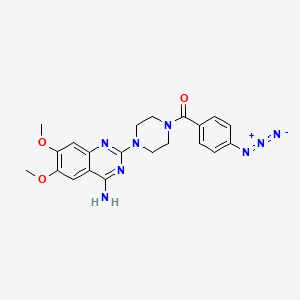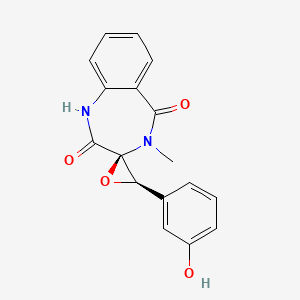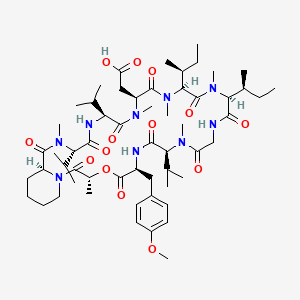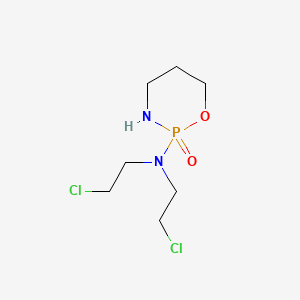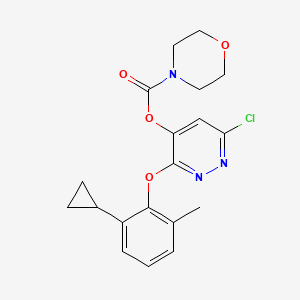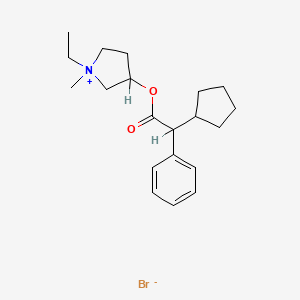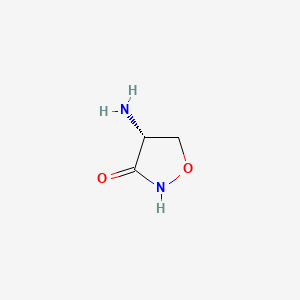
N6-Cyclopentyladenosine
Descripción general
Descripción
N6-Cyclopentyladenosine (CPA) is a drug that acts as a selective adenosine A1 receptor agonist . It has mainly cardiovascular effects with only subtle alterations of behavior . CPA is widely used in scientific research into the adenosine receptors and has been used to derive a large family of derivatives .
Synthesis Analysis
Novel 3,8- and 8,9-disubstituted N6-cyclopentyladenine derivatives were synthesized in moderate overall yield from 6-chloropurine . The derivatives were made in an attempt to find a new neutral antagonist with high affinity for adenosine A1 receptors .Molecular Structure Analysis
The molecular formula of N6-Cyclopentyladenosine is C15H21N5O4 . Its average mass is 335.358 Da and its monoisotopic mass is 335.159363 Da .Chemical Reactions Analysis
N6-Cyclopentyladenosine (CPA) and 2-chloro-N6-cyclopentyladenosine (CCPA) were originally synthesized as high affinity ligands for adenosine A1 . They have been used widely to study the receptor binding and function in vitro and in isolated organs .Physical And Chemical Properties Analysis
N6-Cyclopentyladenosine has a density of 1.8±0.1 g/cm3, a boiling point of 673.4±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C . Its molar refractivity is 81.6±0.5 cm3, and it has 9 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Neuroscience
In neuroscience, CPA is utilized to study its effects on neuronal excitability and neurotransmitter release . It serves as a tool to explore the neuroprotective properties of adenosine A1 receptor activation, which can be beneficial in conditions like epilepsy and neurodegenerative diseases .
Oncology
CPA: aids in cancer research by modulating the adenosine pathway, which can influence tumor growth and metastasis. Its role in the tumor microenvironment and potential as a therapeutic agent is an area of active investigation .
Pharmacology
In pharmacological studies, CPA is employed to develop new drugs targeting the adenosine A1 receptor. It helps in understanding the pharmacodynamics and pharmacokinetics of adenosine-related compounds .
Molecular Biology
CPA: is used in molecular biology to study the adenosine receptors’ structure-activity relationships. It helps in the synthesis of new derivatives with potential biological activities .
Immunology
CPA: has applications in immunology, particularly in understanding the immunomodulatory effects of adenosine A1 receptor activation. It is used to study the anti-inflammatory properties and could be beneficial in treating autoimmune diseases .
Mecanismo De Acción
Target of Action
N6-Cyclopentyladenosine (CPA) is a potent and selective agonist of the adenosine A1 receptor . The adenosine A1 receptor is a G protein-coupled receptor that plays a crucial role in many physiological processes, including neurotransmission, cardiac rhythm, and sleep regulation .
Mode of Action
CPA interacts with the adenosine A1 receptor, mimicking the action of adenosine, a ubiquitous endogenous modulator . This interaction triggers a series of intracellular events, leading to the modulation of various physiological processes .
Biochemical Pathways
The activation of the adenosine A1 receptor by CPA can inhibit the excessive release of excitatory neurotransmitters like glutamate . This effect is particularly significant in the central nervous system, where it contributes to the anticonvulsant action of adenosine .
Pharmacokinetics
This suggests that CPA can cross the blood-brain barrier, a critical factor for drugs acting on central nervous system targets .
Result of Action
CPA exhibits several effects due to its interaction with the adenosine A1 receptor. It acts as an anticonvulsant and might exhibit protective actions against aminophylline-induced seizures . CPA also exhibits an analgesic effect against acute, arthritis-induced, and neuropathic pain .
Action Environment
The action of CPA, like many other drugs, can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of CPA. As an example, the antinociceptive effect of CPA is linked to opioid receptors . Therefore, the presence of opioid receptor agonists or antagonists could potentially influence the efficacy of CPA .
Safety and Hazards
When handling N6-Cyclopentyladenosine, it’s important to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c21-5-9-11(22)12(23)15(24-9)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMWSBKSHWARHU-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56422170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N6-Cyclopentyladenosine | |
CAS RN |
41552-82-3 | |
| Record name | N6-cyclopentyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41552-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(6)-Cyclopentyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-CYCLOPENTYLADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG47VG1ID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: N6-Cyclopentyladenosine (N6-Cyclopentyladenosine) is a highly selective agonist for the adenosine A1 receptor (A1AR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Upon binding to A1ARs, N6-Cyclopentyladenosine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase activity. [, , , , , ] This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels. [, , , , , ] Downstream effects of A1AR activation by N6-Cyclopentyladenosine vary depending on the cell type and tissue but commonly include:
- Bradycardia: N6-Cyclopentyladenosine slows heart rate by activating A1ARs on cardiac muscle cells. [, , , , , , ] This effect is mediated by the inhibition of L-type calcium channels. [, ]
- Anticonvulsant Activity: N6-Cyclopentyladenosine displays anticonvulsant effects in various animal models of epilepsy. [, , ] While the exact mechanisms remain to be fully elucidated, they likely involve modulation of neuronal excitability. [, , ]
- Antinociception: N6-Cyclopentyladenosine produces analgesic effects in models of pain, particularly in inflammatory pain. [, ] This effect has been linked to the activation of κ-opioid receptors. []
- Inhibition of Neurotransmitter Release: N6-Cyclopentyladenosine reduces the release of various neurotransmitters, including acetylcholine and tachykinins, from enteric nerve endings. [, , ] This effect contributes to the modulation of intestinal motility. []
ANone: While the provided research articles focus on the pharmacological characterization of N6-Cyclopentyladenosine, they do not delve into detailed spectroscopic data. For a complete structural characterization, refer to chemical databases like PubChem or ChemSpider.
ANone: The provided research articles primarily focus on the pharmacological aspects of N6-Cyclopentyladenosine and do not cover its material compatibility and stability or its performance in non-biological applications.
ANone: N6-Cyclopentyladenosine is primarily recognized for its pharmacological activity as an adenosine A1 receptor agonist and is not known to possess catalytic properties. The provided research articles focus on its biological effects and do not indicate any catalytic applications.
ANone: Several research papers explore the structure-activity relationship (SAR) of N6-Cyclopentyladenosine by examining the effects of structural modifications on its activity, potency, and selectivity:
- A1AR Selectivity: Modifications at the 2-position of the adenine ring, such as the addition of a chlorine atom (2-chloro-N6-Cyclopentyladenosine), can further enhance A1AR selectivity. [, ]
- Partial Agonism: Introduction of alkylamino substituents at the 8-position of the adenine ring can lead to compounds with partial agonist activity at A1ARs. [] For instance, 8-methylamino-N6-Cyclopentyladenosine (8MCPA) and 8-ethylamino-N6-Cyclopentyladenosine (8ECPA) exhibited reduced intrinsic activity compared to N6-Cyclopentyladenosine in reducing heart rate in rats. []
- Influence of N6-Substituent: The N6-cyclopentyl group is crucial for A1AR affinity. [] Modifications to this group can significantly impact potency and selectivity.
ANone: The provided research articles primarily focus on the pharmacological characterization of N6-Cyclopentyladenosine and do not provide detailed information about its stability characteristics or specific formulation strategies.
ANone: The provided research articles are primarily concerned with the scientific and pharmacological aspects of N6-Cyclopentyladenosine and do not address specific SHE (Safety, Health, and Environment) regulations. As a research chemical, handling N6-Cyclopentyladenosine requires adherence to standard laboratory safety protocols and relevant regulations for handling potentially hazardous substances.
ANone: Several studies have investigated the pharmacokinetic and pharmacodynamic properties of N6-Cyclopentyladenosine in rats:
- Pharmacokinetics: N6-Cyclopentyladenosine displays a rapid elimination half-life in rats (around 7 minutes) after intravenous administration. [, ] Structural modifications, such as 8-alkylamino substitutions, can lead to a larger volume of distribution and longer terminal half-lives (17-24 minutes). []
- Pharmacodynamics: The relationship between N6-Cyclopentyladenosine concentration and its cardiovascular effects, particularly heart rate reduction, can be described by the sigmoidal Emax model. [, ]
- Metabolism: While the research articles do not provide a detailed metabolic profile of N6-Cyclopentyladenosine, they suggest that it is not extensively metabolized into active metabolites, as determined by radioreceptor assays. []
ANone: Numerous studies highlight the in vitro and in vivo efficacy of N6-Cyclopentyladenosine in various experimental settings:
- In vitro: N6-Cyclopentyladenosine effectively inhibits forskolin-stimulated cAMP accumulation in cells expressing A1ARs, confirming its agonist activity at the cellular level. [, ] It also demonstrates inhibitory effects on neurotransmitter release from enteric nerve endings in isolated tissue preparations. [, ]
- In vivo: N6-Cyclopentyladenosine exhibits significant efficacy in various animal models:
- Cardiovascular Effects: It produces bradycardia and hypotension in rats, demonstrating its effects on the cardiovascular system. [, , , , , , , ]
- Anticonvulsant Activity: N6-Cyclopentyladenosine effectively reduces seizure susceptibility in animal models of epilepsy. [, , ]
- Antinociception: It displays significant analgesic effects in models of inflammatory pain. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



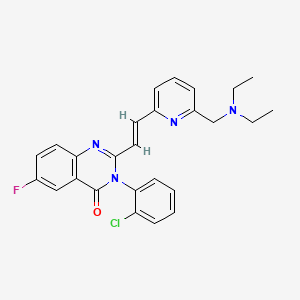
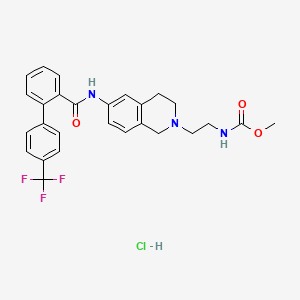
![N-[(2S,3S,5R)-5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B1669503.png)

![5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol](/img/structure/B1669508.png)
